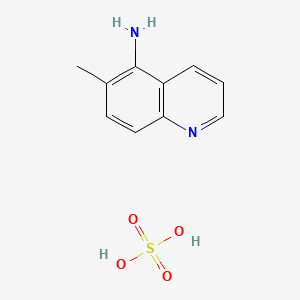

Quinoline, 5-amino-6-methyl-, sulfate

Description

Contextualization of Heterocyclic Aromatic Compounds in Contemporary Chemistry

Heterocyclic aromatic compounds are a cornerstone of modern chemistry, biology, and materials science. openaccessjournals.com These organic molecules are characterized by a ring structure containing at least one atom from an element other than carbon, such as nitrogen, oxygen, or sulfur. openaccessjournals.compressbooks.pub The inclusion of these heteroatoms imparts unique electronic and chemical properties to the ring system, leading to a vast diversity of structures and functionalities. openaccessjournals.com

Aromatic heterocycles, a significant subset of these compounds, possess a planar, cyclic, and conjugated structure with a delocalized π-electron system, which confers exceptional stability. lumenlearning.com This stability, combined with the specific properties endowed by the heteroatom, makes them crucial building blocks in numerous applications. researchgate.net Their roles are particularly prominent in the pharmaceutical and agrochemical industries, where they form the core of many synthetic drugs and biologically active molecules. openaccessjournals.comresearchgate.net Furthermore, their unique electronic characteristics are harnessed in the development of functional materials, such as organic light-emitting diodes (OLEDs) and sensors. The study of heterocyclic compounds has also been instrumental in advancing our fundamental understanding of chemical reactivity, aromaticity, and complex reaction mechanisms. openaccessjournals.com

The Quinoline (B57606) Scaffold: Significance and Structural Diversity

Among the vast family of heterocyclic compounds, the quinoline scaffold holds a privileged position in chemical research. nih.gov Quinoline is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. youtube.com This fusion results in a unique electronic distribution and a versatile platform for chemical modification. researchgate.netresearchgate.net

The significance of the quinoline scaffold is underscored by its presence in a wide array of natural products and synthetic compounds with pronounced biological activities. researchgate.netmdpi.com For decades, quinoline derivatives have been at the forefront of medicinal chemistry, leading to the development of numerous commercialized drugs with antimalarial, antibacterial, anticancer, and antifungal properties. nih.govresearchgate.net The structural diversity of quinoline-based compounds is vast, arising from the numerous possibilities for substitution on both the benzene and pyridine rings. This allows for the fine-tuning of their physicochemical and biological properties. The development of new synthetic methodologies, particularly those involving regioselective C-H bond functionalization, continues to expand the accessible chemical space of quinoline derivatives for drug discovery and materials science. researchgate.net

Positional Substitution Effects on Quinoline Ring System Reactivity and Properties

The reactivity and properties of the quinoline ring system are highly dependent on the nature and position of its substituents. The inherent electronic nature of the quinoline ring, with the electron-withdrawing pyridine ring and the electron-rich benzene ring, dictates its reactivity towards both electrophilic and nucleophilic reagents. youtube.com

Electrophilic substitution reactions, such as nitration and halogenation, preferentially occur on the electron-rich benzene portion of the quinoline ring, typically at positions 5 and 8. youtube.comreddit.com This is because the pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. reddit.com

Conversely, nucleophilic substitution reactions are favored on the electron-deficient pyridine ring, primarily at positions 2 and 4. youtube.comquora.com The presence of substituents can further modulate this reactivity. Electron-donating groups, such as amino (-NH2) and methyl (-CH3) groups, can activate the ring towards electrophilic substitution and influence the regioselectivity of the reaction. For instance, the presence of an amino group at position 5 and a methyl group at position 6 would be expected to further activate the benzene ring.

The formation of a sulfate (B86663) salt, as in "Quinoline, 5-amino-6-methyl-, sulfate," implies the protonation of a basic nitrogen atom. In this case, the primary amino group at position 5 is the most likely site of protonation. This would transform the -NH2 group into an -NH3+ group, which would significantly alter the electronic properties of the molecule, primarily by increasing its water solubility and modifying its biological interactions.

Overview of Research Directions for this compound

While specific research exclusively focused on "this compound" is not extensively documented in publicly available literature, the research directions for this compound can be inferred from studies on structurally similar substituted quinolines. The presence of the 5-amino and 6-methyl groups on the quinoline scaffold suggests potential applications in several areas of chemical and biological research.

Antimicrobial and Anticancer Research: Substituted quinolines are well-established pharmacophores in the development of antimicrobial and anticancer agents. nih.govresearchgate.netnih.gov Research into 5- and 6-substituted 4-aminoquinolines has demonstrated antibacterial activity. nih.gov Therefore, "this compound" could be investigated for its potential to inhibit the growth of various bacterial and fungal strains, as well as its cytotoxicity against cancer cell lines.

Enzyme Inhibition Studies: Certain substituted quinolines are known to act as enzyme inhibitors. For example, 5-amino-1MQ is a known inhibitor of nicotinamide (B372718) N-methyltransferase (NNMT), an enzyme involved in cellular metabolism. comppharm.co.zauntamedscience.com Given the structural similarities, "this compound" could be explored as a potential inhibitor of various enzymes, which could have implications for metabolic disorders or other diseases.

Materials Science Applications: The fluorescent properties inherent to many quinoline derivatives make them candidates for applications in materials science, such as in the development of sensors or imaging agents. The specific substitution pattern of "this compound" could lead to unique photophysical properties worthy of investigation.

Synthetic Methodology Development: The synthesis of specifically substituted quinolines like 5-amino-6-methylquinoline is a topic of interest in organic chemistry. nih.govgoogle.comgoogle.com Further research could focus on optimizing the synthesis of this compound and using it as a building block for more complex molecules with potential biological or material applications.

The table below summarizes the key properties of the parent compound, 5-Amino-6-methylquinoline.

| Property | Value | Source |

| CAS Number | 50358-35-5 | glpbio.comscbt.com |

| Molecular Formula | C10H10N2 | scbt.com |

| Molecular Weight | 158.20 g/mol | scbt.com |

| Alternate Names | 6-Methyl-5-aminoquinoline; 6-Methylquinolin-5-ylamine | scbt.com |

Structure

3D Structure of Parent

Properties

CAS No. |

93687-26-4 |

|---|---|

Molecular Formula |

C10H12N2O4S |

Molecular Weight |

256.28 g/mol |

IUPAC Name |

6-methylquinolin-5-amine;sulfuric acid |

InChI |

InChI=1S/C10H10N2.H2O4S/c1-7-4-5-9-8(10(7)11)3-2-6-12-9;1-5(2,3)4/h2-6H,11H2,1H3;(H2,1,2,3,4) |

InChI Key |

UMMBIQZQLNJSFE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(C=C1)N=CC=C2)N.OS(=O)(=O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Quinoline, 5 Amino 6 Methyl , Sulfate

Precursor Synthesis and Functional Group Interconversions

The foundation of synthesizing Quinoline (B57606), 5-amino-6-methyl-, sulfate (B86663) lies in the adept construction of its precursors and the strategic manipulation of functional groups. fiveable.mesolubilityofthings.com A common starting point for the quinoline core is the use of substituted anilines. nih.gov For the target molecule, a plausible precursor would be a properly substituted aniline (B41778) that can undergo cyclization to form the quinoline ring system.

A key precursor is 6-amino-2-methylquinoline, which can be synthesized by the reduction of 2-methyl-6-nitroquinoline. prepchem.com This reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. prepchem.com

Functional group interconversions are pivotal in transforming readily available starting materials into the desired precursors. fiveable.mesolubilityofthings.com These transformations can include:

Nitration: Introduction of a nitro group onto an aromatic ring, which can later be reduced to an amino group.

Reduction of Nitro Groups: A common method to introduce an amino group, often achieved through catalytic hydrogenation (e.g., H2/Pd/C) or using reducing agents like tin(II) chloride.

Halogenation: The introduction of a halogen can serve as a handle for further functionalization through cross-coupling reactions.

Oxidation and Reduction: These reactions are fundamental for adjusting the oxidation state of carbon atoms within the molecule. solubilityofthings.com For instance, a primary alcohol can be oxidized to an aldehyde and then to a carboxylic acid. solubilityofthings.com

The synthesis of 5-amino-6-D-ribitylaminouracil (5-A-RU), a precursor for MR1 ligands, highlights the importance of stable precursor synthesis, in this case as an HCl salt, to improve storage stability. nih.gov Similarly, the synthesis of 6-amino-5-carboxamidouracils as precursors for 8-substituted xanthines demonstrates the use of efficient coupling reagents to produce pure products rapidly. frontiersin.org

Regioselective Amination and Methylation on the Quinoline Core

Achieving the desired substitution pattern on the quinoline core requires precise control over the regioselectivity of amination and methylation reactions. The introduction of amino and methyl groups at specific positions is crucial for the final structure of Quinoline, 5-amino-6-methyl-, sulfate.

Regioselective Amination:

Direct amination of the quinoline ring can be challenging. One approach involves the use of quinoline N-oxides, which can be activated for nucleophilic attack. For example, copper-catalyzed dehydrogenative C-N coupling of quinoline N-oxides with aliphatic secondary amines has been reported. mdpi.com This method offers a ligand- and additive-free pathway to C2-aminated products. mdpi.com Silver-catalyzed amination of quinoline N-oxides is another documented method. nih.gov

Regioselective Methylation:

The introduction of a methyl group at a specific position on the quinoline ring is equally important. The treatment of 6-chloroindolo[3,2-c]quinoline with NaH–MeI has been shown to result in methylation at the N-11 position. oup.comoup.com In contrast, reacting the same compound with MeI under heating conditions leads to a 5-methylated quinolinium salt. oup.comoup.com These examples underscore how reaction conditions can dictate the site of methylation. The synthesis of various methyl-substituted quinolines, such as 3-methylquinoline (B29099) and 3,8-dimethylquinoline, has been achieved through fixed-bed microreactor reactions. google.com

The following table summarizes some regioselective functionalization reactions on the quinoline scaffold:

| Reaction Type | Reagents and Conditions | Position of Functionalization | Reference |

| C2 Amination | Quinoline N-oxide, piperidine, CuI, toluene, 50 °C, air | C2 | mdpi.com |

| N-11 Methylation | 6-chloroindolo[3,2-c]quinoline, NaH, MeI | N-11 | oup.comoup.com |

| 5-Methylation | 6-chloroindolo[3,2-c]quinoline, MeI, heating | N-5 | oup.comoup.com |

| C2 Arylation | Quinoline N-oxide, benzene (B151609), Pd(OAc)₂, Ag₂CO₃, 130 °C | C2 | mdpi.com |

| C2 Alkylation | Quinoline N-oxide, tosylhydrazones, Cu-catalyst | C2 | mdpi.com |

Multi-step Reaction Sequences for this compound Formation

The synthesis of this compound, a polysubstituted quinoline derivative, inevitably involves a multi-step reaction sequence. A general six-step procedure starting from commercially available anilines has been reported for the synthesis of 4-amino-8-methylquinolines substituted with hydroxy- or methoxy-groups at the 5- and 6-positions. nih.gov

Construction of the Quinoline Core: Classic named reactions like the Skraup, Doebner-von Miller, or Friedländer synthesis are often employed to build the quinoline skeleton from anilines and α,β-unsaturated carbonyl compounds or other suitable precursors. ijpsjournal.comnih.gov

Introduction of the Methyl Group: This could be achieved by starting with a methylated aniline precursor or by direct methylation of the quinoline ring at a later stage, with careful consideration of regioselectivity.

Introduction of the Amino Group: This is often accomplished by nitration of the quinoline ring followed by reduction of the nitro group to an amine. The position of nitration is directed by the existing substituents on the ring.

Sulfate Salt Formation: The final step would involve the reaction of the synthesized 5-amino-6-methylquinoline base with sulfuric acid to form the corresponding sulfate salt.

The synthesis of 5-amino-4-carbethoxy-3-methyl-1-(4-sulfamoylphenyl)pyrazole, for example, involves the cyclization of a hydrazine (B178648) with an enol, demonstrating how regioselectivity can be controlled to obtain the desired isomer. beilstein-journals.org Similarly, the synthesis of 6-amino-5-cyano-1,4-disubstituted-2(1H)-pyrimidinones from ethyl 2,2-dicyanovinylcarbamate derivatives and primary aromatic amines highlights a general and easy-to-implement method for creating complex heterocyclic structures. nih.gov

Development of Novel Catalytic Approaches in Quinoline Synthesis

The development of novel catalytic approaches has revolutionized quinoline synthesis, offering milder reaction conditions, higher yields, and improved selectivity. acs.orgmdpi.com Transition metal catalysts, particularly those based on palladium and copper, are widely used. numberanalytics.com

Palladium-catalyzed reactions , such as the Suzuki-Miyaura cross-coupling, can be used to form biaryl compounds that are then cyclized to quinolines. numberanalytics.com Palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline is another method that proceeds under redox-neutral conditions. mdpi.com

Copper catalysts are effective in Ullmann-type coupling reactions to form aryl amines, which are precursors to quinolines. numberanalytics.com Copper(II) triflate has been shown to catalyze a three-component coupling of anilines, aldehydes, and alkynes without the need for a ligand, cocatalyst, solvent, or inert atmosphere. acs.org

Other transition metals like rhodium, ruthenium, and cobalt have also been employed in quinoline synthesis. mdpi.com For instance, a cobalt-catalyzed cyclization of 2-aminoaryl alcohols with ketones has been developed. mdpi.com Single-atom iron catalysts have demonstrated high efficiency in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org

The following table provides examples of modern catalytic approaches in quinoline synthesis:

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium complexes | Suzuki-Miyaura cross-coupling, Oxidative cyclization | Forms biaryl precursors, Redox-neutral conditions | mdpi.comnumberanalytics.com |

| Copper complexes | Ullmann-type coupling, Three-component coupling | Forms arylamine precursors, Ligand/solvent-free options | numberanalytics.comacs.org |

| Cobalt complexes | Dehydrogenative cyclization | Mild, one-pot synthesis | mdpi.comorganic-chemistry.org |

| Rhodium complexes | C-H activation | ortho-C-H bond activation for cyclization | mdpi.com |

| Ruthenium complexes | Aza-Michael addition/annulation | Access to substituted quinolines | mdpi.com |

| Single-atom iron | Acceptorless dehydrogenative coupling | Outperforms homogeneous and nanocatalysts | organic-chemistry.org |

| Nanocatalysts (Fe, Cu, Zn, etc.) | Various condensations and cyclizations | Recyclable, high activity, environmentally friendly | acs.orgnih.gov |

Green Chemistry Principles in the Synthesis of Substituted Quinolines

The application of green chemistry principles to the synthesis of quinolines is a growing area of research, driven by the need for more sustainable and environmentally friendly chemical processes. ijpsjournal.combenthamdirect.com Traditional methods often involve harsh reagents, high temperatures, and the generation of significant waste. nih.gov

Key green chemistry strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary focus. ijpsjournal.comnumberanalytics.com Solvent-free reactions are an even more desirable option. nih.govjocpr.com

Development of Recyclable Catalysts: Heterogeneous catalysts and nanocatalysts are gaining prominence due to their ease of separation and potential for reuse, which reduces waste and cost. numberanalytics.comnih.gov Nanocatalysts, in particular, offer high catalytic activity and can be used in one-pot protocols. acs.org

Energy-Efficient Methods: Microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. ijpsjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. ijpsjournal.com

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials instead of petrochemicals can improve the sustainability of quinoline synthesis. ijpsjournal.com

The following table highlights some green chemistry approaches in quinoline synthesis:

| Green Chemistry Principle | Specific Approach | Advantages | Reference |

| Alternative Solvents | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents | Reduced toxicity and environmental impact | ijpsjournal.comnumberanalytics.com |

| Solvent-Free Reactions | Heating reactants without a solvent | Eliminates solvent waste, simplifies workup | nih.govjocpr.com |

| Recyclable Catalysts | Heterogeneous catalysts, Nanocatalysts (e.g., Fe₃O₄ NPs) | Easy recovery and reuse, reduced waste | numberanalytics.comnih.gov |

| Energy Efficiency | Microwave-Assisted Synthesis (MAS), Ultrasound Irradiation | Faster reactions, lower energy consumption | ijpsjournal.com |

| Atom Economy | Designing efficient reaction pathways | Minimizes byproduct formation | ijpsjournal.com |

| Renewable Feedstocks | Use of plant-based materials (e.g., furfural) | Reduces reliance on petrochemicals | ijpsjournal.com |

Reaction Mechanisms and Chemical Transformations of Quinoline, 5 Amino 6 Methyl , Sulfate

Mechanistic Pathways of Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring

The quinoline ring system is susceptible to electrophilic aromatic substitution (SEAr). However, the reaction's regioselectivity is a complex interplay of the inherent electronic properties of the quinoline nucleus and the directing effects of its substituents. The nitrogen atom in the quinoline ring is deactivating, particularly under acidic conditions (such as in the sulfate (B86663) salt) where it is protonated. This deactivation primarily affects the pyridine (B92270) ring (positions 2, 3, and 4), making the benzene (B151609) ring (positions 5, 6, 7, and 8) the more favorable site for electrophilic attack. rsc.org

In the case of 5-amino-6-methylquinoline sulfate, the substituents on the benzenoid ring further dictate the position of substitution. The amino group at C5 is a powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. rsc.org Conversely, the methyl group at C6 is a weakly activating, ortho-, para-directing group through an inductive effect. youtube.com

The combined influence of these groups, along with the deactivating effect of the protonated quinoline nitrogen, suggests that electrophilic substitution will predominantly occur on the benzenoid ring. The strong activating effect of the amino group would favor substitution at its ortho (C6 and C4) and para (C8) positions. However, the C6 position is already occupied by a methyl group. The C4 position on the pyridine ring is highly deactivated. Therefore, the most likely position for electrophilic attack is the C8 position, which is para to the amino group and ortho to the deactivating quinoline nitrogen's influence on the benzenoid ring.

A study on the visible-light-photocatalyzed C5-H nitration of 8-aminoquinoline (B160924) amides demonstrated that chelation of a copper salt to the 8-amino group was crucial for directing nitration to the C5 position. mdpi.com While a different substitution pattern, this highlights the significant directing role of a coordinated amino group on the quinoline ring.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 5-Amino-6-methylquinoline

| Electrophile | Predicted Major Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 5-Amino-6-methyl-8-nitroquinoline | The amino group is a strong ortho, para-director, favoring substitution at C8. The pyridine ring is deactivated by the protonated nitrogen. |

| Sulfonation (SO₃/H₂SO₄) | 5-Amino-6-methylquinoline-8-sulfonic acid | Similar to nitration, the sulfonic acid group is directed to the C8 position due to the directing effect of the amino group. |

Nucleophilic Reactivity of the Amino Functionality

The primary amino group at the C5 position of 5-amino-6-methylquinoline sulfate is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic nature of the quinoline ring and the reaction conditions.

Acylation: The amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. This reaction is a common method for protecting the amino group or for synthesizing derivatives with altered biological or physical properties. The palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) has been shown to produce quinoline-6-carboxamides, demonstrating the utility of such reactions on the quinoline scaffold. nih.gov

Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a cornerstone of synthetic organic chemistry. numberanalytics.comaccessscience.com Treatment of 5-amino-6-methylquinoline sulfate with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) would be expected to yield the corresponding 5-diazoniumquinoline sulfate salt. These diazonium salts are versatile intermediates that can undergo a variety of subsequent reactions, including:

Sandmeyer Reaction: Replacement of the diazonium group with a nucleophile such as -Cl, -Br, or -CN, catalyzed by the corresponding copper(I) salt.

Schiemann Reaction: Conversion to the corresponding 5-fluoroquinoline (B1202552) derivative upon heating with fluoroboric acid (HBF₄).

Gomberg-Bachmann Reaction: Arylation at the C5 position.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

The stability and reactivity of the diazonium salt will be influenced by the electron-withdrawing nature of the quinoline ring.

Oxidation-Reduction Chemistry Involving the Quinoline Nitrogen and Substituents

The quinoline nucleus and its substituents in 5-amino-6-methylquinoline sulfate can participate in both oxidation and reduction reactions.

Oxidation: Aromatic amines are susceptible to oxidation. A study on the chemical oxidation of 5-aminoquinoline (B19350) with ammonium (B1175870) persulfate in an acidic medium resulted in the formation of oligomeric products. This indicates that the amino group and the quinoline ring are reactive under oxidative conditions.

The quinoline ring itself can be oxidized, although this typically requires strong oxidizing agents. The products of such reactions can vary depending on the reaction conditions and the substitution pattern of the quinoline.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation is a common method for the reduction of the pyridine ring of quinolines to form 1,2,3,4-tetrahydroquinolines. A study on the catalytic hydrogenation of acetamidoquinolines demonstrated that the pyridine ring is preferentially reduced. nih.govresearchgate.net Therefore, catalytic hydrogenation of 5-amino-6-methylquinoline would likely yield 5-amino-6-methyl-1,2,3,4-tetrahydroquinoline. The conditions for this reduction, such as the catalyst (e.g., Pd/C, PtO₂), solvent, and pressure, would influence the reaction's efficiency and selectivity.

Exploration of Cyclization and Rearrangement Reactions

The structure of 5-amino-6-methylquinoline provides opportunities for further annulation to form more complex heterocyclic systems.

Cyclization Reactions: The presence of the amino group at C5 and the methyl group at C6 could potentially be utilized in cyclization reactions. For instance, if the methyl group were functionalized to an appropriate electrophilic center, intramolecular cyclization involving the amino group could lead to the formation of a new ring fused to the quinoline system.

The Skraup-Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds, involving an electrophilic cyclization onto the aniline (B41778) ring. wikipedia.orgnih.govresearchgate.netyoutube.com While not a reaction of 5-amino-6-methylquinoline itself, it exemplifies the types of cyclization strategies employed in quinoline chemistry. If 5,6-diaminoquinoline were available, condensation with a 1,3-dicarbonyl compound could lead to the formation of a new pyrazine (B50134) ring fused to the quinoline core.

Rearrangement Reactions: While no specific rearrangement reactions for 5-amino-6-methylquinoline are prominently documented, rearrangement reactions are known in quinoline chemistry. For example, under certain conditions, substituted quinolines can undergo rearrangements of their substituent groups.

Computational Studies on Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting reactivity, and understanding the electronic structure of molecules like 5-amino-6-methylquinoline. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution: DFT calculations can be used to model the transition states and intermediates of electrophilic attack on the 5-amino-6-methylquinoline ring. By calculating the activation energies for substitution at different positions (C7, C8, and other positions on the benzenoid ring), the regioselectivity of reactions like nitration and sulfonation can be predicted and rationalized. rsc.org A computational study on the nitration of tetrahydroquinoline and its N-protected derivatives successfully predicted the regioselectivity of the reaction. researchgate.net A theoretical study on the substituent effect of the amino group in benzene showed that its directing effect can be accurately explained by the contribution of the p-orbitals on the carbon atoms to the highest occupied molecular orbital (HOMO). rsc.org

Reactivity of the Amino Group: Computational methods can also be employed to study the reactivity of the 5-amino group. For instance, the proton affinity and the energetics of acylation and diazotization can be calculated to provide insights into the reaction mechanisms.

Excited State Properties: Time-dependent DFT (TD-DFT) calculations can be used to investigate the excited-state properties of 5-amino-6-methylquinoline. A computational study on monosubstituted quinolines, including 5-aminoquinoline, calculated the excited-state pKa (pKa*) and found that electron-donating substituents significantly increase the basicity in the excited state. chemrxiv.org

Table 2: Examples of Computational Parameters for Analyzing the Reactivity of 5-Amino-6-methylquinoline

| Computational Method | Parameter | Information Gained |

| DFT | HOMO/LUMO Energies | Predicts sites for electrophilic and nucleophilic attack. |

| DFT | Transition State Energy Calculations | Determines activation barriers and predicts reaction kinetics and regioselectivity. |

| DFT | Natural Bond Orbital (NBO) Analysis | Quantifies charge distribution and delocalization, explaining substituent effects. |

| TD-DFT | Vertical Excitation Energies | Predicts UV-Vis absorption spectra. |

| TD-DFT | Excited State pKa (pKa*) Calculations | Evaluates changes in basicity upon photoexcitation. |

Advanced Spectroscopic Characterization and Structural Elucidation of Quinoline, 5 Amino 6 Methyl , Sulfate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, bonding, and spatial relationships of atoms. For "Quinoline, 5-amino-6-methyl-, sulfate (B86663)," a combination of one-dimensional and two-dimensional NMR experiments is employed to achieve an unambiguous structural assignment.

Proton (¹H) NMR Spectroscopic Fingerprinting

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The chemical shift (δ) of each proton is influenced by the electron density of its surroundings, while the coupling constants (J) reveal information about neighboring protons.

In the case of 5-amino-6-methylquinoline, the aromatic protons on the quinoline (B57606) ring system are expected to appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The methyl group protons will resonate in the upfield region (around δ 2.5 ppm). The protons of the amino group can appear over a broad range and may be subject to exchange with solvent protons, sometimes resulting in a broad signal. The presence of the sulfate counter-ion may lead to slight shifts in the proton resonances compared to the free base, particularly for protons near the basic nitrogen atom of the quinoline ring and the amino group.

Predicted ¹H NMR Data for 5-amino-6-methylquinoline cation:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.7 - 8.9 | dd | J = 4.2, 1.7 Hz |

| H-3 | 7.3 - 7.5 | dd | J = 8.3, 4.2 Hz |

| H-4 | 8.0 - 8.2 | dd | J = 8.3, 1.7 Hz |

| H-7 | 7.4 - 7.6 | d | J = 8.5 Hz |

| H-8 | 7.8 - 8.0 | d | J = 8.5 Hz |

| -CH₃ | 2.4 - 2.6 | s | - |

| -NH₂ | 4.0 - 5.0 | br s | - |

Note: These are predicted values based on known data for similar quinoline derivatives. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. This allows for a complete census of the carbon skeleton. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap.

The carbon atoms of the quinoline ring will appear in the aromatic region (δ 110-160 ppm). The methyl carbon will be found in the upfield aliphatic region (around δ 20 ppm). The positions of the carbon signals are influenced by the substituents; for instance, the carbon atom attached to the amino group (C-5) and the methyl group (C-6) will experience shifts due to the electronic effects of these groups.

Predicted ¹³C NMR Data for 5-amino-6-methylquinoline cation:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 121 - 123 |

| C-4 | 135 - 137 |

| C-4a | 128 - 130 |

| C-5 | 140 - 142 |

| C-6 | 125 - 127 |

| C-7 | 129 - 131 |

| C-8 | 126 - 128 |

| C-8a | 147 - 149 |

| -CH₃ | 18 - 20 |

Note: These are predicted values based on known data for similar quinoline derivatives. publish.csiro.auresearchgate.netchemicalbook.com Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Through-Bond and Through-Space Correlations

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com In 5-amino-6-methylquinoline, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-7 and H-8, confirming the connectivity within the pyridine (B92270) and benzene (B151609) rings of the quinoline system, respectively. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms to which they are directly attached. columbia.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group would show a cross-peak with the methyl carbon signal. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For instance, the methyl protons would show a correlation to C-6 and C-5, and the H-4 proton would show correlations to C-5 and C-8a, thus confirming the substitution pattern on the quinoline ring. researchgate.net

Mass Spectrometry for Molecular Ion Detection and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For the cation of "Quinoline, 5-amino-6-methyl-, sulfate" (C₁₀H₁₀N₂), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition.

Predicted HRMS Data for 5-amino-6-methylquinoline cation:

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₁N₂⁺ | 159.0917 |

Note: The calculated mass is for the protonated free base. The sulfate counter-ion would not be observed in the positive ion mode mass spectrum.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of 5-amino-6-methylquinoline), which is then fragmented, and the resulting daughter ions are analyzed. This provides detailed information about the structure of the molecule.

The fragmentation of the 5-amino-6-methylquinoline cation would likely involve characteristic losses from the quinoline ring system. Common fragmentation pathways for quinoline derivatives include the loss of HCN, as well as cleavages related to the substituents. The presence of the methyl group could lead to the formation of a stable tropylium-like ion. The amino group could also influence the fragmentation pathway. Analysis of these fragmentation patterns allows for the confirmation of the core structure and the positions of the substituents.

Predicted Major Fragmentation Pathways for 5-amino-6-methylquinoline cation (m/z 159.09):

| Precursor Ion (m/z) | Major Fragment Ions (m/z) | Neutral Loss | Postulated Fragment Structure |

| 159.09 | 144.07 | CH₃ | Loss of the methyl group |

| 159.09 | 132.06 | HCN | Loss of hydrogen cyanide from the pyridine ring |

| 144.07 | 117.05 | HCN | Subsequent loss of hydrogen cyanide |

Note: This represents a simplified prediction of the fragmentation. The actual MS/MS spectrum may show more complex fragmentation patterns.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and providing insights into its conformational arrangement. These two methods are complementary, as their selection rules differ. IR spectroscopy detects vibrational modes that induce a change in the molecular dipole moment, while Raman spectroscopy is sensitive to vibrations that cause a change in the molecular polarizability.

For this compound, IR and Raman spectra would be expected to reveal characteristic bands corresponding to the quinoline core, the amino group, the methyl group, and the sulfate counter-ion.

Expected Vibrational Modes:

Quinoline Ring: The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of complex bands in the 1650-1400 cm⁻¹ range. The pattern of these bands can be indicative of the substitution on the ring.

Amino Group (-NH₂): The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3500-3300 cm⁻¹ region. The N-H bending (scissoring) vibration would likely be found around 1650-1580 cm⁻¹.

Methyl Group (-CH₃): Symmetric and asymmetric C-H stretching vibrations of the methyl group would be present in the 2980-2870 cm⁻¹ range. The corresponding bending vibrations would appear around 1460 cm⁻¹ (asymmetric) and 1380 cm⁻¹ (symmetric).

Sulfate Ion (SO₄²⁻): The sulfate ion, belonging to the Td point group, has four fundamental vibrational modes. The symmetric stretching mode (ν₁) is typically Raman active and appears as a strong, sharp band around 981 cm⁻¹. The asymmetric stretching mode (ν₃) is infrared active and is usually observed as a strong, broad band around 1104 cm⁻¹. The bending modes (ν₂ and ν₄) are expected at lower frequencies. The presence and potential splitting of these bands can provide information about the symmetry of the sulfate ion in the crystal lattice and its interactions with the quinoline cation.

A hypothetical data table summarizing the expected vibrational bands is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| Amino (-NH₂) | N-H Stretch | 3500-3300 (two bands) | 3500-3300 (two bands) |

| N-H Bend | 1650-1580 | Weak or inactive | |

| Aromatic C-H | C-H Stretch | 3100-3000 | 3100-3000 |

| Quinoline Ring | C=C, C=N Stretch | 1650-1400 (multiple bands) | 1650-1400 (multiple bands) |

| Methyl (-CH₃) | C-H Stretch | 2980-2870 | 2980-2870 |

| C-H Bend | 1460, 1380 | 1460, 1380 | |

| Sulfate (SO₄²⁻) | Asymmetric Stretch (ν₃) | ~1104 (strong, broad) | Weak or inactive |

| Symmetric Stretch (ν₁) | Inactive | ~981 (strong, sharp) |

This table is illustrative and based on general spectroscopic principles. Actual experimental values may vary.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Excited States

Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and the properties of its excited states.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to be dominated by π → π* transitions within the quinoline aromatic system. The presence of the amino and methyl groups as substituents will influence the energy of these transitions, typically causing a bathochromic (red) shift compared to unsubstituted quinoline. The solvent polarity can also affect the position of the absorption maxima (solvatochromism). A typical UV-Vis spectrum would likely show multiple absorption bands in the 200-400 nm range.

Fluorescence Spectroscopy: Many quinoline derivatives are known to be fluorescent. Upon excitation at a wavelength corresponding to an absorption band, the molecule can relax to the ground state by emitting a photon. The fluorescence emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. The presence of the amino group is likely to enhance the fluorescence of the quinoline system. The sulfate counter-ion is not expected to directly participate in the electronic transitions but can influence the solid-state packing and intermolecular interactions, which may indirectly affect the fluorescence properties.

A hypothetical data table for the electronic spectroscopic properties is provided below.

| Spectroscopic Technique | Parameter | Expected Value |

| UV-Vis Absorption | λmax 1 | ~250-280 nm |

| λmax 2 | ~320-360 nm | |

| Fluorescence Emission | λem | ~380-450 nm |

| Stokes Shift | ~60-90 nm |

This table is illustrative and based on the properties of similar aminoquinoline compounds. Actual experimental values will depend on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction experiment on this compound would provide a wealth of information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles of the 5-amino-6-methylquinolinium cation. This would confirm the planarity of the quinoline ring and the geometry of the amino and methyl substituents.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Crystal Packing: The arrangement of the 5-amino-6-methylquinolinium cations and sulfate anions in the crystal lattice. This would reveal the nature of the intermolecular interactions, such as hydrogen bonding between the amino group and the quinoline nitrogen with the sulfate oxygen atoms, as well as potential π-π stacking interactions between the quinoline rings.

A hypothetical data table summarizing potential crystallographic data is presented below.

| Parameter | Description | Hypothetical Value |

| Crystal System | The crystal family | Monoclinic or Orthorhombic |

| Space Group | The symmetry group of the crystal | e.g., P2₁/c or Pnma |

| a (Å) | Unit cell dimension | 10.0 - 15.0 |

| b (Å) | Unit cell dimension | 8.0 - 12.0 |

| c (Å) | Unit cell dimension | 15.0 - 25.0 |

| α (°) | Unit cell angle | 90 |

| β (°) | Unit cell angle | 90 - 110 |

| γ (°) | Unit cell angle | 90 |

| Z | Molecules per unit cell | 4 or 8 |

This table provides a range of plausible values for a compound of this nature. Actual data can only be obtained through experimental determination.

Computational and Theoretical Investigations of Quinoline, 5 Amino 6 Methyl , Sulfate

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations are powerful tools for understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations could provide a deep understanding of the electronic structure, reactivity, and spectroscopic characteristics of 5-amino-6-methylquinoline sulfate (B86663).

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

For 5-amino-6-methylquinoline sulfate, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. Reactivity indices such as electronegativity (χ), chemical hardness (η), and global softness (S) could be calculated from the HOMO and LUMO energies to quantify its reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data and Reactivity Indices for 5-amino-6-methylquinoline

| Parameter | Value (Arbitrary Units) | Description |

| HOMO Energy | -6.2 eV | Energy of the Highest Occupied Molecular Orbital |

| LUMO Energy | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and kinetic stability |

| Electronegativity (χ) | 4.0 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.2 | Resistance to change in electron distribution |

| Global Softness (S) | 0.227 | Reciprocal of hardness, indicates reactivity |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or calculated values for 5-amino-6-methylquinoline sulfate are not available.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution on the surface of a molecule. This visual tool helps in identifying the electron-rich (negative potential) and electron-poor (positive potential) regions. For 5-amino-6-methylquinoline sulfate, an EPS map would likely show negative potential around the nitrogen atom of the quinoline (B57606) ring and the amino group, indicating sites susceptible to electrophilic attack. Positive potential regions would highlight areas prone to nucleophilic attack. This information is invaluable for predicting intermolecular interactions and the molecule's behavior in a biological or chemical system.

Prediction of NMR Chemical Shifts and Vibrational Frequencies

Quantum chemical calculations can accurately predict spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for 5-amino-6-methylquinoline sulfate would be instrumental in confirming its structure and assigning experimental spectra. Similarly, the prediction of vibrational frequencies (infrared and Raman) can aid in the interpretation of experimental vibrational spectra, providing a detailed picture of the molecule's bonding and functional groups.

Table 2: Hypothetical Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H (Amino) | 3450 | Not Available | Symmetric Stretch |

| N-H (Amino) | 3350 | Not Available | Asymmetric Stretch |

| C-H (Aromatic) | 3100-3000 | Not Available | Stretch |

| C=N (Quinoline) | 1620 | Not Available | Stretch |

| C=C (Aromatic) | 1600-1450 | Not Available | Stretch |

Note: The predicted values are illustrative and based on typical ranges for these functional groups. No experimental data for 5-amino-6-methylquinoline sulfate was found.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of 5-amino-6-methylquinoline sulfate. These simulations would reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in various solvents. Understanding the conformational landscape is crucial as it can significantly influence the molecule's reactivity and biological activity. Furthermore, MD simulations can provide detailed insights into the interactions between the solute (5-amino-6-methylquinoline sulfate) and solvent molecules, including the formation of hydrogen bonds and solvation shell structure.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for Chemical Transformations

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their chemical reactivity. For a class of quinoline derivatives including 5-amino-6-methylquinoline sulfate, a QSRR model could be developed to predict their reactivity in specific chemical transformations. This would involve calculating a set of molecular descriptors (e.g., electronic, steric, and topological) and correlating them with experimentally determined reaction rates or equilibrium constants. Such models can be powerful predictive tools in chemical synthesis and process optimization.

Application of Machine Learning Algorithms in Predicting Synthetic Routes and Chemical Behavior

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry. ML algorithms could be trained on large datasets of known chemical reactions to predict plausible synthetic routes for 5-amino-6-methylquinoline sulfate. These models can suggest novel and efficient synthetic pathways that may not be immediately obvious to a human chemist. Beyond synthesis prediction, ML can also be used to predict a wide range of chemical behaviors and properties, from solubility and toxicity to reaction outcomes, based on the molecule's structure. The application of such data-driven approaches holds the potential to accelerate the discovery and development of new chemical entities.

Absence of Detailed Computational Studies on Quinoline, 5-amino-6-methyl-, sulfate Hinders In-Depth Analysis

Despite a comprehensive search of scientific literature, detailed computational and theoretical investigations focusing specifically on the intermolecular interactions and supramolecular assembly of "this compound" are not publicly available. As a result, a thorough and scientifically accurate article with detailed research findings and specific data tables on this particular compound, as per the requested outline, cannot be generated at this time.

General theoretical frameworks are well-established for analyzing intermolecular forces and crystal packing in organic molecules. Methodologies such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are powerful tools for elucidating the nature and strength of interactions like hydrogen bonds, van der Waals forces, and π-π stacking, which govern the formation of supramolecular structures. These computational techniques allow for the visualization and quantification of non-covalent interactions within a crystal lattice, providing insights into the stability and properties of the solid-state form.

However, the application of these frameworks requires specific crystallographic data (i.e., the solved crystal structure) for the compound of interest. Without this foundational information for this compound, any discussion on its specific intermolecular interactions and supramolecular assembly would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting.

While research exists on various other quinoline derivatives, and even on some quinolinium salts, these findings cannot be directly extrapolated to this compound. The specific arrangement of the 5-amino and 6-methyl substituents, in conjunction with the sulfate counter-ion, will uniquely influence the landscape of intermolecular forces and the resulting crystal packing. Factors such as the protonation state of the amino group and the quinoline nitrogen, and the extensive hydrogen bonding network expected with the sulfate anion, would be critical in determining the supramolecular architecture.

Future experimental work to determine the crystal structure of this compound would be the necessary first step to enable the kind of detailed computational and theoretical investigations requested. Such a study would undoubtedly provide valuable insights into the structure-property relationships of this and related compounds.

Advanced Research Applications and Derivative Synthesis of Quinoline, 5 Amino 6 Methyl , Sulfate

Rational Design and Synthesis of Analogues with Modified Substituent Patterns

The synthesis of quinoline (B57606) derivatives is a cornerstone of organic and medicinal chemistry, allowing for the creation of diverse molecular architectures with a wide array of functional properties. researchgate.netmdpi.com The functionalization of the quinoline ring is a key strategy to expand the chemical space and enhance the pharmacological profile of these derivatives. rsc.org The synthesis of analogues of 5-amino-6-methylquinoline often starts from commercially available anilines through multi-step procedures. nih.gov

One common strategy for creating analogues is the modification of substituent patterns on the quinoline core. For instance, the introduction of different functional groups at various positions of the quinoline ring can be achieved through established synthetic methodologies. nih.gov A general approach to synthesize substituted quinolines is the Skraup-Doebner-Miller reaction or the Friedländer synthesis, which involves the condensation of an appropriately substituted aniline (B41778) with α,β-unsaturated carbonyl compounds or a compound containing a reactive methylene (B1212753) group, respectively. mdpi.com

For the synthesis of 5-amino-6-methylquinoline analogues, one could start with a substituted 2-nitroaniline (B44862) and use a three-step cyclocondensation, for example, with Meldrum's acid and trimethyl orthoformate. nih.gov The resulting nitroquinoline can then be reduced to the corresponding aminoquinoline. nih.gov The amino group at the 5-position and the methyl group at the 6-position can also be introduced through specific nitration and subsequent reduction, followed by methylation or by starting with a pre-functionalized aniline. google.com

The synthesis of various quinoline derivatives often results in good yields and allows for the introduction of a variety of substituents. tandfonline.com For example, a series of 8-hydroxy- and 8-methoxyquinoline-5-sulfonamide (B2886400) derivatives have been prepared by reacting the corresponding sulfonyl chlorides with various amines. nih.gov This highlights the versatility of the quinoline scaffold for the generation of diverse analogues.

A summary of synthetic strategies for quinoline derivatives is presented in the table below:

| Reaction | Description | Starting Materials | Key Features |

| Skraup-Doebner-Miller | A classic method for quinoline synthesis. | Anilines, α,β-unsaturated carbonyl compounds | Often uses harsh conditions. |

| Friedländer Synthesis | Condensation to form the quinoline ring system. | 2-aminoaryl aldehydes or ketones, compounds with a reactive methylene group | Versatile and tolerates many functional groups. mdpi.com |

| Pfitzinger Reaction | Reaction of isatin (B1672199) with a carbonyl compound. | Isatin, carbonyl compounds | Leads to quinoline-4-carboxylic acids. mdpi.com |

| Combes Quinoline Synthesis | Acid-catalyzed cyclization of β-amino-enones. | Anilines, β-diketones | Provides access to 2,4-disubstituted quinolines. |

Exploration of Quinoline, 5-amino-6-methyl-, sulfate (B86663) as a Ligand in Catalysis

Quinoline derivatives are not only important for their biological activities but also serve as versatile ligands in transition metal-catalyzed reactions. researchgate.netchemimpex.com The nitrogen atom in the quinoline ring can coordinate to a metal center, and the substituents on the ring can be tailored to modulate the electronic and steric properties of the resulting metal complex. nih.gov

The chelating ability of quinoline derivatives makes them effective ligands for a variety of transition metals, including palladium, rhodium, ruthenium, and copper. mdpi.comnih.govchiba-u.jp For instance, 8-methylquinoline (B175542) is an ideal substrate for C(sp³)–H functionalization reactions, as the nitrogen atom facilitates the formation of cyclometallated complexes with various transition metals. nih.gov This allows for the selective synthesis of functionalized quinolines.

While specific studies on Quinoline, 5-amino-6-methyl-, sulfate as a ligand are not extensively documented, the broader class of amino-quinolines has been explored in catalysis. Chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been used as ligands in rhodium-catalyzed asymmetric transfer hydrogenation of dihydroisoquinolines. mdpi.com These reactions are crucial for the synthesis of biologically active alkaloids. mdpi.com The amino group in these ligands plays a key role in coordinating the metal and influencing the stereochemical outcome of the reaction.

The following table summarizes the application of quinoline-based ligands in catalysis:

| Catalyst System | Reaction Type | Substrate | Key Finding |

| Rhodium/Chiral 8-amino-5,6,7,8-tetrahydroquinoline | Asymmetric Transfer Hydrogenation | Dihydroisoquinolines | Effective for the synthesis of chiral alkaloids, though with modest enantioselectivity. mdpi.com |

| Palladium/Phosphine (B1218219) | Aminocarbonylation | 6-iodoquinoline (B82116) | Selective synthesis of quinoline-6-carboxamides or quinoline-6-glyoxylamides depending on the phosphine ligand used. nih.gov |

| Transition Metal/8-Methylquinoline | C-H Functionalization | 8-Methylquinoline | The nitrogen atom directs the selective activation of the C-H bond of the methyl group. nih.gov |

The mechanism of transition metal-catalyzed reactions involving quinoline ligands often involves the coordination of the quinoline nitrogen to the metal center. This coordination can influence the reactivity of the metal and the substrate. In the case of C-H activation of 8-methylquinoline, the nitrogen atom acts as a directing group, facilitating the oxidative addition of the C-H bond of the methyl group to the metal center. nih.gov

In palladium-catalyzed aminocarbonylation reactions of iodoquinolines, the reaction mechanism typically involves the oxidative addition of the C-I bond to the palladium(0) complex, followed by CO insertion and subsequent nucleophilic attack by an amine. nih.gov The nature of the ligand on the palladium, such as monodentate versus bidentate phosphines, can significantly influence the reaction pathway, leading to either single or double carbonylation products. nih.gov

The pH of the reaction medium can also play a crucial role, as seen in the asymmetric transfer hydrogenation with 8-amino-quinoline-based ligands. mdpi.com Under strongly acidic conditions, the primary amino group of the ligand can be protonated, leading to its detachment from the metal center and a decrease in catalytic activity and enantioselectivity. mdpi.com

Integration into Advanced Materials: Design Principles and Synthetic Strategies

Quinoline derivatives are valuable building blocks for the synthesis of advanced materials due to their unique photophysical and electronic properties. numberanalytics.comresearchgate.net They have been incorporated into conjugated polymers for optoelectronic applications, metal-organic frameworks (MOFs) for gas storage, and as components of fluorescent dyes. numberanalytics.comchemimpex.com

The design principles for integrating quinolines into materials often leverage their aromatic and heterocyclic nature. The extended π-system of the quinoline ring can be further extended through polymerization or by linking to other chromophores, leading to materials with interesting optical and electronic properties. The nitrogen atom can also be used to coordinate to metal ions, forming coordination polymers or MOFs.

Synthetic strategies for incorporating quinolines into materials include:

Polymerization: Quinoline monomers can be polymerized through various coupling reactions, such as Suzuki or Stille coupling, to form conjugated polymers.

Coordination Chemistry: Quinoline-based ligands can be reacted with metal ions to form discrete coordination complexes or extended coordination networks like MOFs. numberanalytics.com

Functionalization: Quinoline derivatives can be functionalized with reactive groups that allow them to be grafted onto surfaces or incorporated into larger molecular architectures.

Mechanistic Chemical Biology Studies: Understanding Molecular Target Engagement

The interaction of quinoline derivatives with biological macromolecules, particularly DNA, is a major area of research, driven by their potential as anticancer and antimicrobial agents. tandfonline.comacs.org

Many quinoline derivatives are known to interact with DNA through intercalation, where the planar aromatic ring system of the quinoline inserts between the base pairs of the DNA double helix. tandfonline.comresearchgate.net This interaction can lead to changes in the DNA structure, such as unwinding of the helix and an increase in its length, which can interfere with DNA replication and transcription, ultimately leading to cell death.

The binding of quinoline derivatives to DNA can be studied using various biophysical techniques:

UV-Visible Spectroscopy: Intercalation typically causes a bathochromic (red) shift and a hypochromic (decrease in absorbance) effect in the UV-Vis spectrum of the quinoline compound upon binding to DNA. tandfonline.comnih.gov

Fluorescence Spectroscopy: The fluorescence of a quinoline derivative may be enhanced or quenched upon binding to DNA, providing information about the binding mode and affinity. nih.gov

Viscosity Measurements: An increase in the viscosity of a DNA solution upon addition of a compound is a strong indication of intercalative binding, as the DNA helix lengthens to accommodate the intercalator. tandfonline.comtandfonline.com

Thermal Denaturation Studies: Intercalators can stabilize the DNA double helix, leading to an increase in the melting temperature (Tm) of the DNA. tandfonline.com

Studies on various substituted quinolines have shown that the nature and position of the substituents can significantly influence the DNA binding affinity and mode. nih.gov For example, some diquinoline derivatives can act as bis-intercalators, with both quinoline rings inserting into the DNA helix. nih.gov The binding affinity of these compounds to calf thymus DNA can range from 1.2 x 10⁴ M⁻¹ to 12 x 10⁴ M⁻¹. nih.gov

Binding constants (Kb) for some quinoline derivatives with calf thymus DNA have been reported to be in the range of 10³ to 10⁴ M⁻¹. tandfonline.com For instance, certain quinoline Schiff bases have shown binding constants of 2.3 x 10³ M⁻¹ and 2.5 x 10⁴ M⁻¹, indicating a strong interaction with DNA. tandfonline.com

The following table summarizes data from DNA binding studies of quinoline derivatives:

| Compound Type | Technique | Observation | Interpretation |

| Quinoline Schiff Bases | UV-Vis Spectroscopy | Bathochromic and hypochromic shifts tandfonline.com | Intercalative binding tandfonline.com |

| Quinoline Schiff Bases | Viscosity Measurement | Increased viscosity of DNA solution tandfonline.com | Intercalative binding tandfonline.com |

| Metal Complexes of Substituted Quinolines | Thermal Denaturation | Increase in DNA melting temperature tandfonline.com | Stabilization of the DNA double helix through intercalation tandfonline.com |

| Diquinoline Derivatives | Equilibrium Dialysis | Binding affinity in the range of (1.2-12) x 10⁴ M⁻¹ nih.gov | Strong binding to DNA nih.gov |

Enzyme Inhibition at a Molecular Level

The quinoline scaffold is a foundational structure in medicinal chemistry, known for its derivatives' ability to modulate the activity of various enzymes. While specific inhibitory data for this compound is not extensively documented in publicly available research, the behavior of structurally similar quinoline compounds provides a strong indication of its potential mechanisms of action. Quinoline derivatives have been identified as potent inhibitors of several enzyme classes, primarily through competitive or allosteric interactions.

Molecular docking and in-silico studies are crucial computational techniques that predict the binding affinity and interaction between a ligand, such as a quinoline derivative, and a protein target. nih.govijpsr.com These methods help identify the most energetically favorable conformations of the ligand within the enzyme's active or allosteric sites. nih.gov For instance, molecular docking of various heterocyclic compounds, including those with quinoline-like structures, has revealed significant binding energies and specific amino acid interactions that underpin their inhibitory effects. scielo.brijzi.net

Research into related compounds, such as 5-amino-substituted indeno[1,2-c]isoquinolines, has demonstrated potent inhibition of key enzymes like topoisomerase I. nih.gov Docking studies of these compounds have helped to visualize the binding model within the enzyme's active site. nih.gov Similarly, other quinoline derivatives have been shown to inhibit enzymes such as DNA methyltransferases (DNMTs) and monoamine oxidases (MAOs). nih.goveeer.org The mechanism often involves the quinoline structure intercalating with DNA or binding to allosteric sites, leading to mixed-type inhibition.

The table below presents representative data from studies on various quinoline and heterocyclic derivatives, illustrating the range of inhibitory potentials and the types of enzymes targeted. This data serves as a proxy for the anticipated activity of this compound.

Table 1: Enzyme Inhibition Data for Representative Heterocyclic Compounds

| Compound Class | Target Enzyme | Inhibition Metric (IC₅₀) | Binding Energy (kcal/mol) | Type of Inhibition |

|---|---|---|---|---|

| Imidazole-based 1,2,3-triazole | Carbonic Anhydrase II | 0.025 ± 0.001 µM | -8.4 | - |

| Isoxazoline derivative | DPPH radical scavenging | - | - | - |

| Indeno[1,2-c]isoquinoline | Topoisomerase I | Potent | - | - |

| Biochanin-A (Isoflavone) | Monoamine Oxidase-A | - | -9.0 | - |

Environmental Fate and Chemical Degradation Pathways in Abiotic Systems

The environmental persistence and transformation of this compound are dictated by abiotic degradation processes, including photolysis, hydrolysis, and chemical oxidation. These pathways determine the compound's stability and the nature of its degradation products in the environment.

Photolytic Degradation Mechanisms and Kinetics

Photolytic degradation, driven by sunlight, is a primary pathway for the transformation of aromatic compounds like quinolines in aquatic environments. researchgate.netnih.gov Studies on the parent compound, quinoline, show that it undergoes photodegradation in water, with its half-life being dependent on factors such as season, latitude, and water composition. researchgate.net For instance, in near-surface lake water at 40° N latitude, the predicted half-life of quinoline is approximately 14 days in summer, extending to 123 days in winter. researchgate.net

The photodegradation of quinoline is significantly accelerated by the presence of substances that generate hydroxyl radicals (•OH), such as nitrates and dissolved organic matter. researchgate.net The process is also influenced by pH, with faster degradation observed in more acidic conditions (pH 4.5) compared to neutral pH. researchgate.net The primary mechanism involves the attack by photochemically generated reactive oxygen species. Advanced oxidation processes (AOPs), including photocatalysis using semiconductors like TiO₂, have been effectively used to degrade quinoline-based pollutants such as flumequine, with photogenerated holes (h+) and hydroxyl radicals being the main reactive species. eeer.orgnih.govmdpi.com

Initial photoproducts of quinoline degradation include hydroxylated derivatives like 2-hydroxyquinoline (B72897) and 8-hydroxyquinoline, indicating that the aromatic nucleus can be breached, although it may remain intact in the early stages of degradation for more complex quinolone structures. researchgate.netnih.gov

Table 2: Factors Influencing Photodegradation of Quinoline

| Condition | Effect on Degradation Rate | Reference |

|---|---|---|

| Presence of NaNO₃ | Accelerated | researchgate.net |

| Presence of Dissolved Organic Matter | Accelerated | researchgate.net |

| pH 4.5 vs. pH 7.0 | Faster at pH 4.5 | researchgate.net |

| Simulated Sunlight | Pseudo-first-order kinetics | researchgate.net |

| N-doped TiO₂ Catalyst | 100% removal in 4 hours | eeer.org |

Hydrolytic Stability and Transformation Products

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The hydrolytic stability of this compound is largely influenced by the pH of the aqueous solution. Quinoline itself is a weak base with a pKa of approximately 4.9. researchgate.net This means its solubility and chemical form are highly dependent on pH. arizona.edunih.gov At pH values below its pKa, the quinoline nitrogen is protonated, increasing its solubility in water. researchgate.net Conversely, in neutral to alkaline conditions, it exists predominantly as the less soluble free base.

While specific data on the hydrolysis of the 5-amino-6-methyl derivative is limited, studies on other complex organic molecules show that stability can be highly pH-dependent. For example, some sulfonated compounds are known to be stable in acidic and neutral solutions but can hydrolyze rapidly under alkaline conditions (e.g., pH 9.0). researchgate.net The hydrolysis of the sulfate group in this compound could potentially occur under specific pH and temperature conditions, yielding the corresponding alcohol (a hydroxyl group) and sulfuric acid. The amino and methyl groups on the quinoline ring will also influence the electronic properties and thus the reactivity and stability of the molecule. Transformation products would likely involve hydroxylation of the quinoline ring or cleavage of the sulfate ester bond.

Oxidative Chemical Degradation Processes

Chemical oxidation is a significant degradation pathway for amino-substituted aromatic compounds. The oxidation of 5-aminoquinoline (B19350) has been studied using strong oxidizing agents like ammonium (B1175870) persulfate in an acidic medium. dergipark.org.tr This process leads to the formation of oligomeric products, where monomer units are coupled together at positions C3, C6, and C8 of the quinoline ring, and can even result in the formation of phenazine-like structures. dergipark.org.tr The resulting oligomers have been shown to be thermally stable. dergipark.org.tr

Advanced oxidation processes (AOPs) like the Fenton reaction, which involves hydrogen peroxide and an iron catalyst, are known to effectively oxidize a wide range of organic pollutants, including amino acids and aromatic compounds. nih.govresearchgate.netmdpi.com The reaction generates highly reactive hydroxyl radicals that can non-selectively attack the organic substrate. mdpi.com The presence of an amino group on the quinoline ring, as in this compound, could influence these oxidative processes. Studies have shown that amino acids like cysteine can promote the oxidation of pollutants in persulfate-based systems by enhancing the generation of both sulfate (SO₄•⁻) and hydroxyl (•OH) radicals through the cycling of iron species. nih.gov This suggests that the 5-amino group could play a role in mediating the oxidative degradation of the molecule in the presence of persulfate and metal catalysts.

Future Research Directions and Interdisciplinary Prospects for Quinoline, 5 Amino 6 Methyl , Sulfate

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

Key areas of future investigation include:

C-H Bond Functionalization: Direct functionalization of the quinoline (B57606) core via C-H activation is a transformative strategy in modern synthetic chemistry. rsc.org This approach avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing synthetic steps. Research will likely focus on developing novel catalysts, including those based on transition metals, to achieve precise control over which C-H bond is functionalized on the 5-amino-6-methylquinoline scaffold. doaj.org

Greener Synthesis Protocols: There is a growing emphasis on environmentally benign synthetic methods. rsc.org Future research will explore the use of safer solvents, metal nanoparticle-catalyzed reactions, and microwave-assisted synthesis to produce "Quinoline, 5-amino-6-methyl-, sulfate" and its derivatives with reduced environmental impact and increased efficiency. nih.govnih.gov Ultrasound irradiation is another promising technique that can shorten reaction times and simplify product isolation. rsc.org

Domino and One-Pot Reactions: The development of one-pot protocols, where multiple reaction steps are carried out in a single reaction vessel, offers significant advantages in terms of efficiency and resource utilization. nih.govnih.gov Future synthetic strategies will likely aim to construct the functionalized quinoline core of "this compound" through elegant domino reaction cascades.

Integration of AI and Machine Learning in Accelerated Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and materials science. nih.gov For "Quinoline, 5-amino-6-methyl-, sulfate (B86663)," these computational tools offer unprecedented opportunities to accelerate the discovery of new derivatives with desired properties.

Future applications of AI and ML in this area include:

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict the physicochemical and biological properties of novel quinoline derivatives. nih.gov This allows for the in silico screening of vast virtual libraries of compounds, prioritizing those with the highest potential for synthesis and testing. For instance, ML models can predict properties like solubility, bioavailability, and toxicity based on the chemical structure of a "this compound" analog. nih.gov

Generative Models for De Novo Design: Generative adversarial networks (GANs) and recurrent neural networks (RNNs) can be employed to design entirely new quinoline-based molecules with specific desired attributes. nih.govazoai.comresearchgate.net These models can learn the underlying patterns of known active compounds and generate novel structures that are likely to exhibit similar or improved activity.

Reaction Prediction and Synthesis Planning: AI can assist chemists in designing synthetic routes. researchgate.net By analyzing vast databases of chemical reactions, machine learning models can predict the most likely products of a given reaction and even suggest optimal reaction conditions. This can significantly streamline the process of synthesizing new derivatives of "this compound."

Exploration of Unconventional Reactivity and Novel Chemical Transformations

Moving beyond traditional functionalization strategies, future research will explore the unconventional reactivity of "this compound" to unlock novel chemical transformations. This involves investigating the influence of the amino and methyl substituents on the electronic properties of the quinoline ring system and how this can be harnessed to drive unique reactions.

Areas ripe for exploration include:

Photoredox Catalysis: This rapidly evolving field utilizes light to initiate chemical reactions, often enabling transformations that are difficult to achieve through traditional thermal methods. Investigating the photochemical properties of "this compound" could lead to the development of novel light-driven functionalization reactions.

Electrochemical Synthesis: Electrochemistry offers a powerful and sustainable alternative to traditional chemical reagents for oxidation and reduction reactions. The electrochemical behavior of "this compound" could be exploited to develop new synthetic methodologies.

Mechanochemistry: This solvent-free technique uses mechanical force to induce chemical reactions. rsc.org Exploring the mechanochemical reactivity of "this compound" could lead to the discovery of new solid-state transformations and the synthesis of novel materials. rsc.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for the real-time monitoring of chemical reactions will play a pivotal role in the future study of "this compound."

Key techniques and their applications include:

In-Situ NMR and IR Spectroscopy: These techniques provide detailed structural information about molecules as they are being formed in a reaction mixture. researchgate.netmdpi.com This allows for the identification of transient intermediates and the elucidation of complex reaction pathways.

Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous solutions and for characterizing the vibrational modes of molecules. researchgate.net It can be used to monitor changes in the chemical structure of "this compound" during a reaction.